molecular formula C11H12N2O3 B3244953 Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1644071-15-7

Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B3244953
CAS No.: 1644071-15-7
M. Wt: 220.22 g/mol
InChI Key: RHENNWIWLFFRTJ-UHFFFAOYSA-N
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Description

Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by its fused bicyclic structure, which includes an imidazole ring fused to a pyridine ring. The presence of an ethyl ester group at the 3-position and a methoxy group at the 7-position further defines its chemical structure. Compounds of this class are known for their wide range of applications in medicinal chemistry and material science due to their unique structural and functional properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous medium at ambient temperature, resulting in the formation of the imidazo[1,2-a]pyridine scaffold .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions, such as temperature, pressure, and solvent choice, can enhance yield and efficiency. Catalysts like palladium or copper may be employed to facilitate the cyclization process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate has a broad range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development targeting various diseases.

    Industry: Utilized in the development of materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways or bind to receptors, altering signal transduction processes. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

  • Ethyl 7-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylate
  • Ethyl 7-methoxyimidazo[1,2-a]pyridine-2-carboxylate
  • Ethyl 7-methoxyimidazo[1,2-a]pyridine-4-carboxylate

Comparison: Ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate is unique due to the specific positioning of the methoxy and ester groups, which influence its chemical reactivity and biological activity. Compared to its analogues, it may exhibit different pharmacokinetic properties, binding affinities, and therapeutic potentials .

Properties

IUPAC Name

ethyl 7-methoxyimidazo[1,2-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-3-16-11(14)9-7-12-10-6-8(15-2)4-5-13(9)10/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHENNWIWLFFRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=CC(=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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